

Application Notes and Protocols for Monoisobutyl Phthalate-d4 in Human Biomonitoring

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Compound of Interest

Compound Name: Monoisobutyl Phthalate-d4

Cat. No.: B585960

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Introduction

Monoisobutyl Phthalate-d4 (MiBP-d4) is the deuterium-labeled form of Monoisobutyl Phthalate (MiBP), a primary metabolite of the widely used plasticizer, Di-isobutyl Phthalate (DiBP). Due to the ubiquitous nature of phthalates in consumer products, human exposure is widespread.[1][2] Biomonitoring of phthalate metabolites in human samples is crucial for assessing exposure levels and understanding potential health risks.[1] MiBP-d4 serves as an essential tool in these studies, acting as an internal standard for the accurate quantification of MiBP.[3]

Principle of Use

In quantitative analytical chemistry, particularly in isotope dilution mass spectrometry, an internal standard is a compound added to a sample in a known quantity before processing.[3] The ideal internal standard is chemically and physically similar to the analyte of interest. MiBP-d4 is nearly identical to MiBP, but its increased mass due to the deuterium atoms allows it to be distinguished by a mass spectrometer. By comparing the instrument's response to the analyte (MiBP) with its response to the known concentration of the internal standard (MiBP-d4), analysts can correct for variations during sample preparation, extraction, and analysis, leading

to highly accurate and precise measurements. This is especially critical when dealing with complex biological matrices like urine and blood, where matrix effects can interfere with quantification.

Applications in Human Biomonitoring

The primary application of MiBP-d4 is as an internal standard in analytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify MiBP in human biological samples. Urine is the most frequently used matrix for assessing phthalate exposure due to the rapid metabolism and excretion of phthalates. However, MiBP can also be measured in other matrices such as blood (plasma and serum), breast milk, and semen.

Quantitative Data from Human Biomonitoring Studies

The following table summarizes typical concentration ranges of MiBP found in human urine from large-scale biomonitoring studies. These values are obtained using analytical methods that rely on internal standards like MiBP-d4 for accurate quantification.

Population/Study	Matrix	Analyte	Concentration Range (µg/L)	Reference
NHANES (U.S.)	Urine	MiBP	95th Percentile: 99.7 - 160.2	
HBM4EU (Europe)	Urine	MiBP	HBM-GV for adults: 230	

HBM-GV: Human Biomonitoring Guidance Value

Experimental Protocol: Quantification of MiBP in Human Urine using LC-MS/MS with MiBP-d4 Internal Standard

This protocol describes a general method for the analysis of MiBP in human urine.

1. Materials and Reagents

- Monoisobutyl Phthalate (MiBP) analytical standard
- **Monoisobutyl Phthalate-d4** (MiBP-d4) internal standard solution (in methanol or acetonitrile)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid
- Beta-glucuronidase enzyme
- Ammonium acetate
- Human urine samples
- Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation

- Thaw frozen human urine samples to room temperature.
- Vortex the samples to ensure homogeneity.
- To 1 mL of urine, add the β -glucuronidase enzyme solution to deconjugate the MiBP glucuronide.
- Spike the samples with a known amount of MiBP-d4 internal standard solution.
- Incubate the samples to allow for enzymatic hydrolysis.
- Perform Solid Phase Extraction (SPE) to clean up the sample and concentrate the analyte.
 - Condition the SPE cartridge with methanol followed by water.
 - Load the urine sample onto the cartridge.
 - Wash the cartridge to remove interferences.

- Elute the MiBP and MiBP-d4 from the cartridge with an appropriate solvent (e.g., acetonitrile or methanol).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

The following table outlines typical LC-MS/MS parameters for the analysis of MiBP.

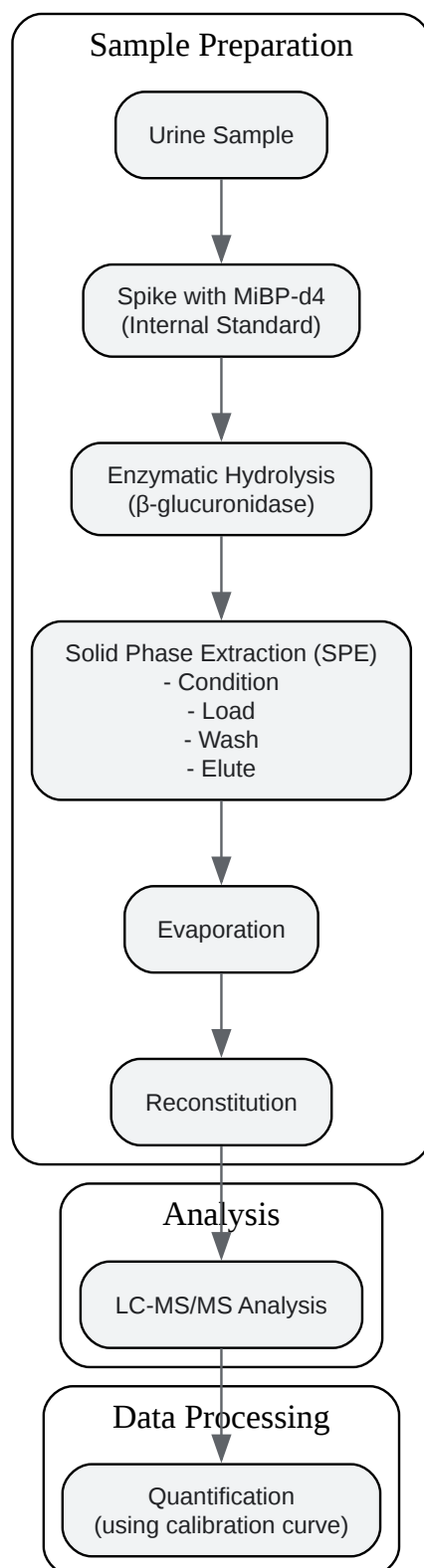
Parameter	Specification
Liquid Chromatography	
Column	C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	Acetonitrile or Methanol
Flow Rate	0.3 mL/min
Injection Volume	5-20 μ L
Gradient	A suitable gradient to separate MiBP from other components.
Mass Spectrometry	
Ionization Mode	Electrospray Ionization (ESI), typically in negative mode
Analysis Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (MiBP)	m/z 221.0 \rightarrow 77.0
MRM Transition (DiBP-d4 as a related internal standard)	m/z 283.2 \rightarrow 153.0

Note: The exact MRM transition for MiBP-d4 should be determined based on the specific labeled positions of the deuterium atoms.

4. Data Analysis and Quantification

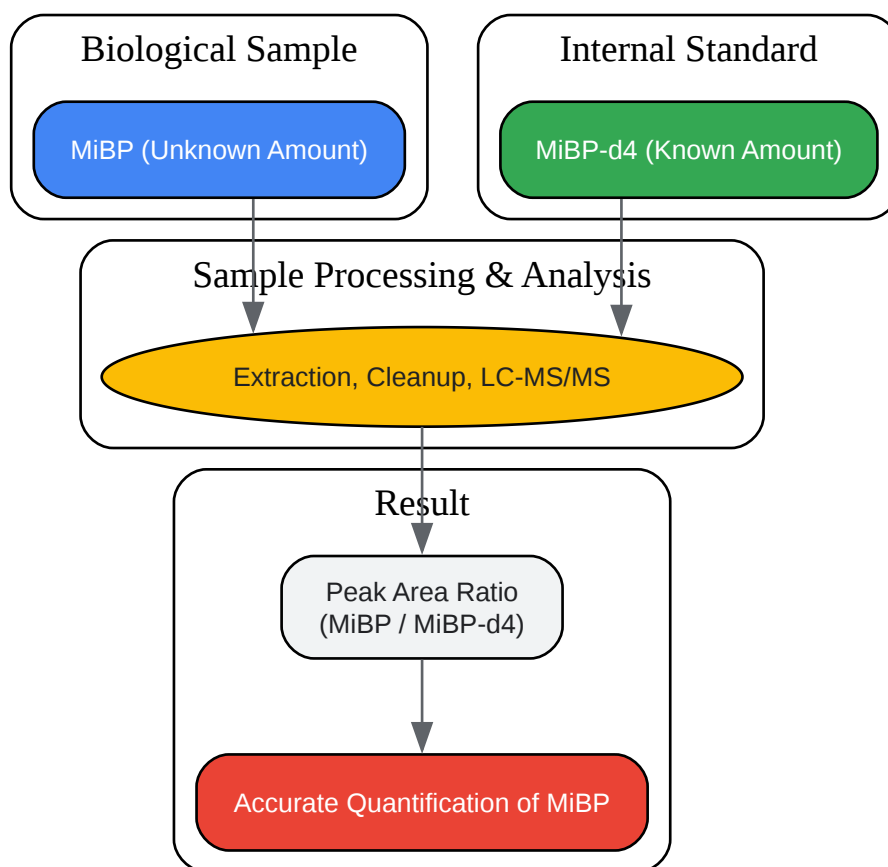
- Generate a calibration curve using known concentrations of MiBP standard spiked with the same constant concentration of MiBP-d4 internal standard.
- Plot the ratio of the peak area of MiBP to the peak area of MiBP-d4 against the concentration of MiBP.
- Calculate the concentration of MiBP in the urine samples by comparing the analyte/internal standard peak area ratio from the sample to the calibration curve.

Visualizations



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Caption: Experimental workflow for the quantification of MiBP in human urine.



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Caption: Logic of using an internal standard for accurate quantification.

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